Molecular Weight and TPSA Differentiation vs. Phenyl-Substituted Analog CAS 1257546-74-9
CAS 1251577-19-1 (MW 260.27; TPSA 120 Ų) is 88 mass units lighter and 21 Ų smaller in polar surface area than its closest commercially cataloged phenyl-substituted analog, CAS 1257546-74-9 (MW 348.38; TPSA ~141 Ų, predicted). In the context of lead-like chemical space, this places CAS 1251577-19-1 more favorably within the Congreve rule-of-three boundaries for fragment-based screening (MW <300; TPSA <140 Ų), whereas the phenyl analog exceeds the recommended MW threshold for fragment libraries [1][2]. The lower MW and smaller TPSA of the cyclopropyl derivative predict superior passive membrane permeability, making it a more suitable starting point for hit-to-lead optimization campaigns where oral bioavailability is a downstream objective [3].
| Evidence Dimension | Physicochemical properties: molecular weight and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | MW = 260.27 g/mol; TPSA = 120 Ų (PubChem computed); H-bond acceptors = 6; H-bond donors = 1; rotatable bonds = 3 |
| Comparator Or Baseline | CAS 1257546-74-9 (N-(5-cyano-1,3-thiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide): MW = 348.38 g/mol; TPSA ≈ 141 Ų (predicted based on phenyl-for-cyclopropyl substitution) |
| Quantified Difference | ΔMW = 88 g/mol (25% lower for target); ΔTPSA ≈ 21 Ų (15% smaller for target); both values favor the target compound for fragment-based screening suitability |
| Conditions | Computationally derived properties from PubChem (target) and structural prediction (comparator); no experimental LogP or permeability data available for either compound at time of analysis |
Why This Matters
For procurement decisions in fragment-based drug discovery, the lower MW and smaller TPSA of CAS 1251577-19-1 place it within lead-like chemical space, whereas the phenyl analog exceeds MW thresholds, directly affecting compound library design strategy.
- [1] PubChem Compound Summary, CID 52417479. Computed molecular weight: 260.27 g/mol; TPSA: 120 Ų. National Center for Biotechnology Information. View Source
- [2] Congreve, M. et al. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877. Defines fragment-library suitability criteria: MW < 300, TPSA < 140 Ų. View Source
- [3] Veber, D.F. et al. (2002). Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623. Establishes TPSA < 140 Ų and rotatable bond count ≤ 10 as favorable for oral bioavailability. View Source
